1-cyclopentyl-5-ethynyl-1H-pyrazole
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Overview
Description
1-cyclopentyl-5-ethynyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopentyl-5-ethynyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to produce pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of metal catalysts such as ruthenium or copper can facilitate the cyclization and oxidation steps, leading to the desired pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various catalysts like copper and ruthenium. Reaction conditions often involve mild temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 3,5-disubstituted pyrazoles, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-cyclopentyl-5-ethynyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-cyclopentyl-5-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-cyclopentyl-1H-pyrazole: Lacks the ethynyl group, which may result in different reactivity and applications.
1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group, which can influence its chemical behavior and biological activity.
1-cyclopentyl-4-ethynyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-cyclopentyl-5-ethynylpyrazole |
InChI |
InChI=1S/C10H12N2/c1-2-9-7-8-11-12(9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 |
InChI Key |
GFPVSTDQRQOTDL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=NN1C2CCCC2 |
Origin of Product |
United States |
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